molecular formula C15H30ClNO2 B2443982 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 1351588-07-2

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B2443982
CAS No.: 1351588-07-2
M. Wt: 291.86
InChI Key: KLACBVUWQRAXQT-UHFFFAOYSA-N
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Description

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a unique chemical compound known for its versatile applications in scientific research. This compound belongs to a class of organic molecules that often exhibit interesting pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves a series of steps starting from readily available starting materials. A general synthetic route may include:

  • Formation of the Intermediate: : The synthesis may start with a bicyclo[2.2.1]heptane derivative, which undergoes functionalization to introduce the ethoxy group.

  • Coupling Reaction: : The intermediate is then coupled with an isopropylamino group through nucleophilic substitution or other suitable methods.

  • Hydrochloride Formation: : Finally, the resultant compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-efficiency, scalability, and purity. Techniques such as continuous flow synthesis, catalytic processes, and solvent optimization are often employed to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form various oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can yield corresponding reduced forms using agents like lithium aluminum hydride.

  • Substitution: : The compound is susceptible to substitution reactions, especially nucleophilic substitutions, due to its functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, amines, other nucleophiles.

Major Products Formed

Depending on the reaction conditions, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions typically yield a variety of substituted derivatives.

Scientific Research Applications

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is used in diverse scientific fields:

  • Chemistry: : It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Biology: : Used in studying biochemical pathways and enzyme interactions.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biochemical pathways, influencing cellular processes. The bicyclo[2.2.1]heptane moiety may play a role in the binding affinity and specificity towards these targets.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 1-(2-bicyclo[2.2.1]heptan-2-yl)ethoxy derivatives: : Similar structure but with variations in the substituents, influencing their reactivity and applications.

  • Isopropylamino derivatives: : Compounds with similar functional groups but different core structures, affecting their pharmacological properties.

This compound's unique combination of bicyclo[2.2.1]heptane moiety and isopropylamino functionality contributes to its distinct chemical behavior and broad range of applications.

There you have it—a comprehensive look at this compound! Now, whether it’s the lab bench or the industry floor, this compound is quite the versatile star.

Properties

IUPAC Name

1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2.ClH/c1-11(2)16-9-15(17)10-18-6-5-14-8-12-3-4-13(14)7-12;/h11-17H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACBVUWQRAXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCCC1CC2CCC1C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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